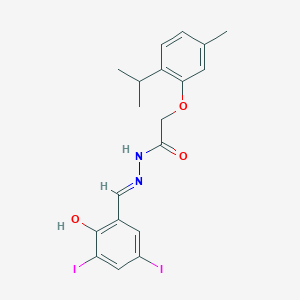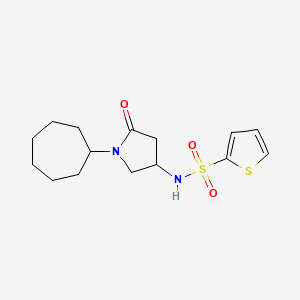![molecular formula C19H20BrNO5 B6080204 2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate](/img/structure/B6080204.png)
2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate, also known as BPAE, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine. This compound is a member of the benzoate family and has a molecular weight of 447.35 g/mol.
Mecanismo De Acción
2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate exerts its anti-cancer effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that is overexpressed in cancer cells and is responsible for the deacetylation of histone proteins, which can lead to the silencing of tumor suppressor genes. This compound inhibits the activity of HDAC, leading to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a low toxicity profile and does not cause significant changes in biochemical and physiological parameters in animal models. In a study conducted on rats, this compound was found to have no significant effects on liver function, kidney function, or hematological parameters. However, further studies are needed to determine the long-term effects of this compound on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that are commonly used in cancer research. However, this compound has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.
Direcciones Futuras
There are several future directions for research on 2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate. One area of interest is the development of this compound-based therapies for the treatment of cancer and inflammatory diseases. Another area of interest is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to determine the long-term effects of this compound on human health and to fully understand its mechanisms of action.
Métodos De Síntesis
2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate can be synthesized through a multistep process that involves the reaction of 3-bromophenol with acetic anhydride to form 3-bromoacetophenone. The resulting compound is then reacted with 2-ethoxyethanol and sodium hydride to form 2-ethoxyethyl 3-bromoacetophenone. Finally, this compound is reacted with 4-aminobenzoic acid and triethylamine to form this compound.
Aplicaciones Científicas De Investigación
2-ethoxyethyl 4-{[(3-bromophenoxy)acetyl]amino}benzoate has been found to have potential applications in medicine due to its ability to inhibit the growth of cancer cells. In a study conducted on human breast cancer cells, this compound was found to induce cell cycle arrest and apoptosis, which are mechanisms that can prevent the growth and spread of cancer cells. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-ethoxyethyl 4-[[2-(3-bromophenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO5/c1-2-24-10-11-25-19(23)14-6-8-16(9-7-14)21-18(22)13-26-17-5-3-4-15(20)12-17/h3-9,12H,2,10-11,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKARUEBNRSSNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-isopropyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6080132.png)

![N-[4-(butyrylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B6080153.png)
![4-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6080163.png)
![N-methyl-3-(2-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B6080166.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B6080173.png)
![1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6080192.png)
![ethyl 4-(2-chlorobenzyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6080199.png)
![1-{5-[(ethylamino)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6080200.png)
![ethyl [4-hydroxy-6-methyl-2-(methylthio)-5-pyrimidinyl]acetate](/img/structure/B6080212.png)

![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6080218.png)

![2,4-dihydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6080233.png)